4-(3-Chloro-5-fluorophenyl)-2-fluorobenzonitrile
Overview
Description
4-(3-Chloro-5-fluorophenyl)-2-fluorobenzonitrile is a complex organic compound characterized by the presence of multiple halogen atoms (chlorine and fluorine) and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Chloro-5-fluorophenyl)-2-fluorobenzonitrile typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a halogenated benzene derivative with a boronic acid derivative under palladium catalysis. The reaction conditions include the use of a palladium catalyst, a base, and an appropriate solvent.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 4-(3-Chloro-5-fluorophenyl)-2-fluorobenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles like ammonia (NH3) or sodium cyanide (NaCN) can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Amides, nitriles.
Scientific Research Applications
Chemistry: In chemistry, 4-(3-Chloro-5-fluorophenyl)-2-fluorobenzonitrile is used as an intermediate in the synthesis of more complex molecules. Its halogenated structure makes it a valuable building block for pharmaceuticals and agrochemicals.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural complexity allows it to interact with various biological targets.
Medicine: In the medical field, derivatives of this compound are explored for their therapeutic potential. They may be used in the development of new drugs targeting specific diseases.
Industry: Industrially, this compound is used in the production of advanced materials and polymers. Its unique properties contribute to the development of new materials with enhanced performance.
Mechanism of Action
The mechanism by which 4-(3-Chloro-5-fluorophenyl)-2-fluorobenzonitrile exerts its effects depends on its specific application. For example, in drug development, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
4-(3-Chloro-4-fluorophenyl)-2-fluorobenzonitrile
4-(3-Fluoro-5-chlorophenyl)-2-fluorobenzonitrile
4-(3-Chloro-5-fluorophenyl)-2-bromobenzonitrile
Uniqueness: 4-(3-Chloro-5-fluorophenyl)-2-fluorobenzonitrile is unique due to its specific arrangement of halogen atoms and the presence of a nitrile group
Properties
IUPAC Name |
4-(3-chloro-5-fluorophenyl)-2-fluorobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6ClF2N/c14-11-3-10(4-12(15)6-11)8-1-2-9(7-17)13(16)5-8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPJNVEFLEXQGET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)Cl)F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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